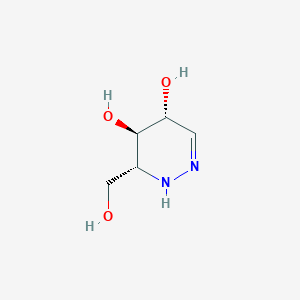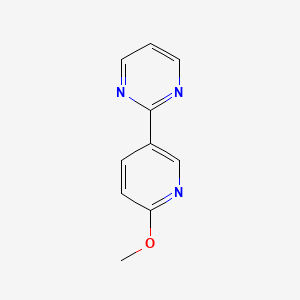
Lithiumpyrimidine-2-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithiumpyrimidine-2-sulfinate is an organosulfur compound that features a lithium ion bonded to a pyrimidine-2-sulfinate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithiumpyrimidine-2-sulfinate can be synthesized through several methods. One common approach involves the reaction of pyrimidine-2-sulfinic acid with lithium hydroxide under controlled conditions. The reaction typically takes place in an aqueous medium, and the product is isolated through crystallization or precipitation techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Lithiumpyrimidine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine-2-sulfonate derivatives.
Reduction: Reduction reactions can convert it into pyrimidine-2-sulfinic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Pyrimidine-2-sulfonate derivatives.
Reduction: Pyrimidine-2-sulfinic acid.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Lithiumpyrimidine-2-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonylated pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of lithiumpyrimidine-2-sulfinate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, its sulfinic acid group can participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Lithium pyridine-2-sulfinate: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Sodium pyrimidine-2-sulfinate: Similar but with sodium instead of lithium.
Pyrimidine-2-sulfinic acid: The parent compound without the lithium ion.
Uniqueness
Lithiumpyrimidine-2-sulfinate is unique due to the presence of both lithium and the pyrimidine-2-sulfinate group, which imparts distinct chemical reactivity and potential applications. Its lithium ion can influence the compound’s solubility, stability, and reactivity compared to similar compounds with different cations.
Propiedades
Fórmula molecular |
C4H3LiN2O2S |
|---|---|
Peso molecular |
150.1 g/mol |
Nombre IUPAC |
lithium;pyrimidine-2-sulfinate |
InChI |
InChI=1S/C4H4N2O2S.Li/c7-9(8)4-5-2-1-3-6-4;/h1-3H,(H,7,8);/q;+1/p-1 |
Clave InChI |
CDIOPKWVNVPGCG-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=CN=C(N=C1)S(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


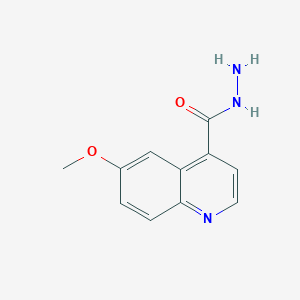

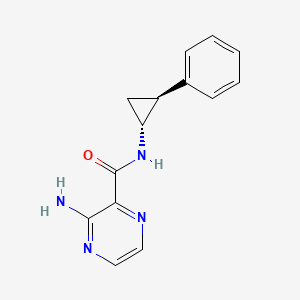
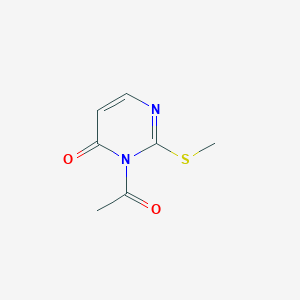
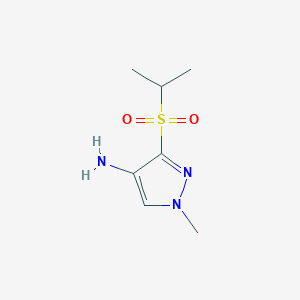
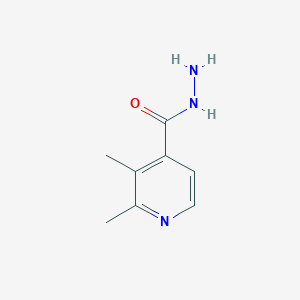

![2-Azaspiro[3.4]octan-6-one hydrochloride](/img/structure/B13111585.png)
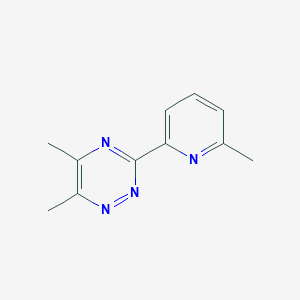
![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride](/img/structure/B13111591.png)


